molecular formula C15H15NO2 B8694074 Methyl 3-(p-tolylamino)benzoate CAS No. 575446-42-3

Methyl 3-(p-tolylamino)benzoate

Cat. No.: B8694074
CAS No.: 575446-42-3
M. Wt: 241.28 g/mol
InChI Key: HLGUTEDXNDCAFY-UHFFFAOYSA-N
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Description

Methyl 3-(p-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(p-tolylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate
  • Methyl 3-nitrobenzoate

Uniqueness

Methyl 3-(p-tolylamino)benzoate is unique due to the presence of the methylanilino group, which imparts distinct chemical properties and reactivity compared to other benzoates.

Properties

CAS No.

575446-42-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-(4-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

HLGUTEDXNDCAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of methyl 3-bromobenzoate with p-toluidine according to general procedure A provided methyl ester of Compound 12 as a yellow oil (69% yield). 1H NMR (CDCl3, 500 MHz): δ=7.68 (s, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.29 (t, J=7.7 Hz, 1H), 7.19 (m, 1H), 7.13 (d, J=8.0 Hz, 2H), 7.03 (d, J=8.3 Hz, 2H), 5.77 (s, 1H), 3.91 (s, 3H), 2.34 (s, 3H). 13C NMR (CDCl3, 125 MHz): δ=167.4, 144.6, 139.8, 131.9, 131.5, 130.2, 129.5, 121.3, 120.8, 119.7, 117.5, 52.2, 20.9.
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methyl ester
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